

# Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride

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## Compound of Interest

**Compound Name:** 1-Amino-4-hydroxybutan-2-one hydrochloride

**Cat. No.:** B592455

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **1-amino-4-hydroxybutan-2-one hydrochloride** (CAS No: 92632-79-6), a known metabolite and degradation product of the  $\beta$ -lactamase inhibitor, clavulanic acid.<sup>[1][2]</sup> Due to the limited availability of public experimental spectroscopic data, this document presents predicted spectroscopic values for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy, alongside a predicted mass spectrum. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data for small organic molecules, which can be adapted for this specific compound. A logical workflow for the spectroscopic analysis of a chemical compound is also provided in the form of a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.

## Introduction

**1-Amino-4-hydroxybutan-2-one hydrochloride** is a small organic molecule with the chemical formula  $\text{C}_4\text{H}_{10}\text{ClNO}_2$  and a molecular weight of 139.58 g/mol.<sup>[2]</sup> It is primarily recognized as a metabolite of clavulanic acid, a potent  $\beta$ -lactamase inhibitor widely used in combination with penicillin-based antibiotics to overcome bacterial resistance.<sup>[1][2]</sup> The formation of 1-amino-4-hydroxybutan-2-one occurs through the degradation of clavulanic acid. Given its origin as a

degradation product, its analytical characterization is of significant importance for the quality control and stability studies of pharmaceutical formulations containing clavulanic acid.

This guide aims to consolidate the available information and provide a detailed theoretical spectroscopic profile of **1-amino-4-hydroxybutan-2-one hydrochloride** to aid in its identification and characterization.

## Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data have been predicted using computational models. These values should be used as a reference and for guidance in the analysis of experimental data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for 1-Amino-4-hydroxybutan-2-one

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	Triplet	2H	-CH <sub>2</sub> -OH
~3.5 - 3.7	Singlet	2H	-CO-CH <sub>2</sub> -NH <sub>2</sub>
~2.8 - 3.0	Triplet	2H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
~2.5 (broad)	Singlet	3H	-NH <sub>3</sub> <sup>+</sup>
~3.3 (broad)	Singlet	1H	-OH

Disclaimer: Predicted data. Solvent and instrument frequency will affect actual chemical shifts and multiplicities.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for 1-Amino-4-hydroxybutan-2-one

Chemical Shift ( $\delta$ ) ppm	Assignment
~205 - 215	C=O (Ketone)
~55 - 65	-CH <sub>2</sub> -OH
~45 - 55	-CO-CH <sub>2</sub> -NH <sub>2</sub>
~35 - 45	-CO-CH <sub>2</sub> -CH <sub>2</sub> -

Disclaimer: Predicted data. Solvent and instrument frequency will affect actual chemical shifts.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Amino-4-hydroxybutan-2-one Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Strong, Broad	O-H Stretch (Alcohol)
~3200 - 2800	Strong, Broad	N-H Stretch (Ammonium salt)
~2950 - 2850	Medium	C-H Stretch (Aliphatic)
~1715	Strong	C=O Stretch (Ketone)
~1600 - 1500	Medium	N-H Bend (Amine)
~1450	Medium	C-H Bend (Aliphatic)
~1050	Strong	C-O Stretch (Primary Alcohol)

Disclaimer: Predicted data. Sample preparation (e.g., KBr pellet, thin film) will affect the appearance of the spectrum.

## Mass Spectrometry (MS)

For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the expected molecular ion would be that of the free base.

Table 4: Predicted Mass Spectrum Data for **1-Amino-4-hydroxybutan-2-one**

m/z	Interpretation
104.06	$[M+H]^+$ (protonated molecule of the free base, $C_4H_9NO_2$ )
86.05	$[M+H - H_2O]^+$
74.06	$[M+H - CO]^+$
58.06	$[M+H - H_2O - CO]^+$

Disclaimer: Predicted data. Fragmentation patterns can vary significantly based on the ionization method and collision energy.

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for small organic compounds and can be adapted for **1-amino-4-hydroxybutan-2-one hydrochloride**.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $D_2O$ ,  $DMSO-d_6$ , or  $CD_3OD$ ) in a clean, dry NMR tube.<sup>[3]</sup> For  $^{13}C$  NMR, a higher concentration (50-100 mg) may be necessary.<sup>[3]</sup>
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). For samples dissolved in  $D_2O$ , a different standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid sodium salt (TSP) may be used.
- Data Acquisition:
  - $^1H$  NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}C$  NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the low natural abundance of  $^{13}C$ , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.<sup>[4]</sup>

- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard. Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## FT-IR Spectroscopy

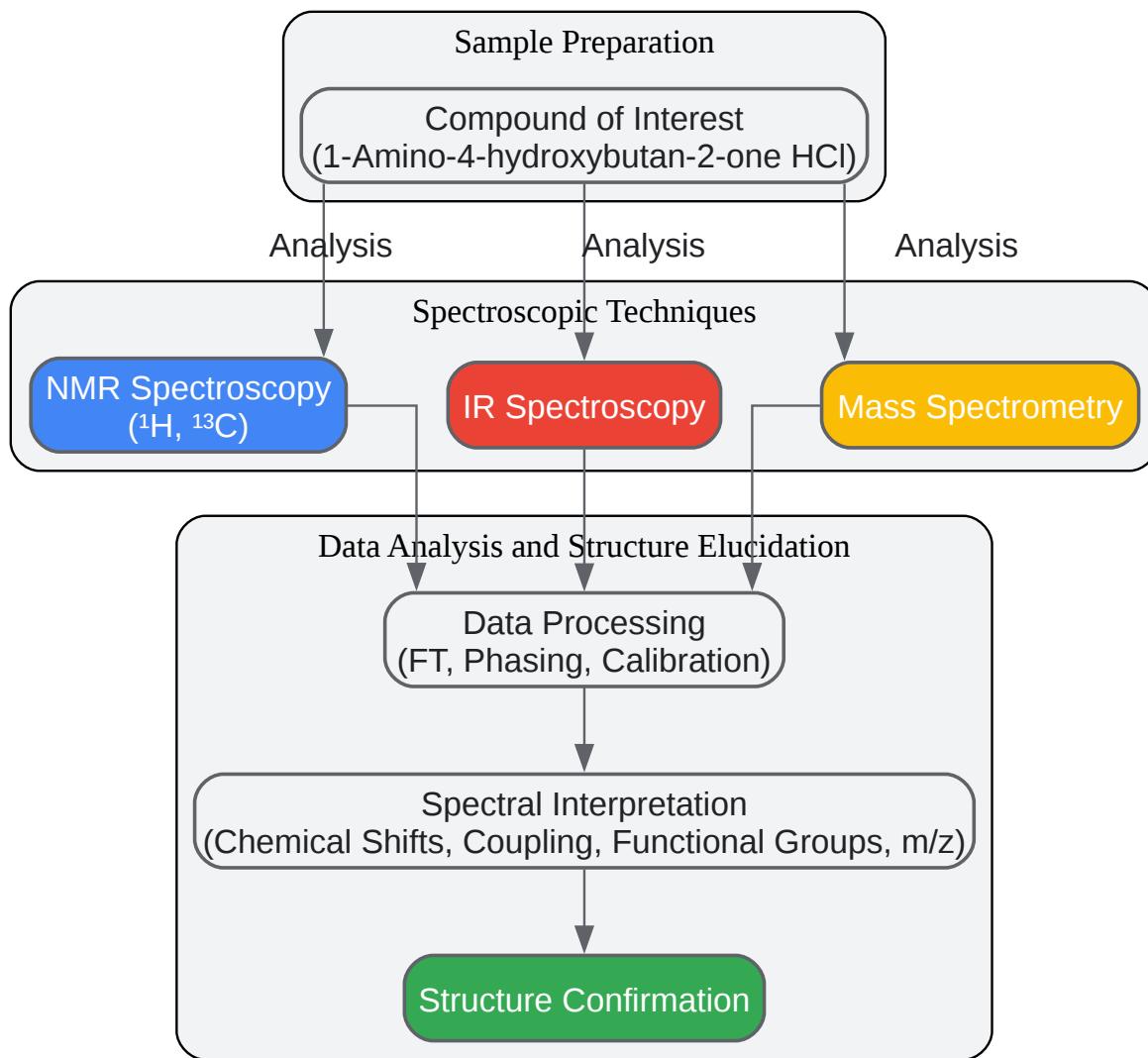
- Sample Preparation:
  - KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5]
- Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the IR beam path and record the sample spectrum. A typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[6]
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in the desired mass range.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

## Conclusion

While experimental spectroscopic data for **1-amino-4-hydroxybutan-2-one hydrochloride** is not readily available in the public domain, this technical guide provides a robust predicted

spectroscopic profile to aid in its characterization. The provided generalized experimental protocols offer a solid foundation for researchers to acquire high-quality data for this and other similar small organic molecules. The information compiled herein is intended to be a valuable resource for scientists and professionals involved in the research and development of pharmaceuticals, particularly in the context of stability testing and impurity profiling of clavulanic acid-containing products.

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592455#1-amino-4-hydroxybutan-2-one-hydrochloride-spectroscopic-data-nmr-ir-ms>]

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